Product packaging for (R)-2-Amino-5-diethylaminopentane(Cat. No.:CAS No. 67459-50-1)

(R)-2-Amino-5-diethylaminopentane

Cat. No.: B1626439
CAS No.: 67459-50-1
M. Wt: 158.28 g/mol
InChI Key: CAPCBAYULRXQAN-SECBINFHSA-N
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Description

Contextual Significance in Organic Chemistry and Medicinal Chemistry

(R)-2-Amino-5-diethylaminopentane, as a chiral diamine, holds theoretical significance in the fields of organic and medicinal chemistry. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit distinct biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and may interact differently with each enantiomer.

Scope of Research Applications in Synthetic Organic Chemistry and Chemical Biology

The potential applications of this compound in synthetic organic chemistry could include its use as a chiral building block or a ligand in asymmetric catalysis. Chiral diamines are a well-established class of ligands for a variety of metal-catalyzed reactions, enabling the synthesis of other chiral molecules with high enantioselectivity.

In chemical biology, chiral molecules can be utilized as probes to study biological processes with stereochemical precision. A specific enantiomer might interact with a biological target in a unique way, allowing researchers to investigate the target's structure and function.

Despite this potential, there is a lack of specific, published research that details the use of this compound for these purposes. The compound is commercially available as a synthesis reagent, suggesting it may be used in exploratory research, but detailed findings from such studies are not widely disseminated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H22N2 B1626439 (R)-2-Amino-5-diethylaminopentane CAS No. 67459-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-1-N,1-N-diethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-4-11(5-2)8-6-7-9(3)10/h9H,4-8,10H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPCBAYULRXQAN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCC[C@@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67459-50-1
Record name Novoldiamine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067459501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NOVOLDIAMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2BWO1G57G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Stereocontrol of R 2 Amino 5 Diethylaminopentane

Enantioselective Synthesis Strategies for (R)-2-Amino-5-diethylaminopentane

The direct synthesis of the desired (R)-enantiomer of 2-amino-5-diethylaminopentane (B108754), bypassing the need for resolving a racemic mixture, is a primary goal in modern organic synthesis. This is achieved through various enantioselective strategies that guide the formation of the chiral center with a high degree of stereocontrol.

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis stands as a powerful tool for the efficient production of chiral molecules. These methods employ a small amount of a chiral catalyst to generate a large quantity of the desired enantiomerically enriched product.

One of the most promising catalytic asymmetric approaches for the synthesis of chiral amines is the asymmetric hydrogenation of prochiral enamines or imines . This method involves the reduction of a C=N double bond using a chiral transition-metal catalyst, typically based on iridium, rhodium, or ruthenium, complexed with a chiral ligand. researchgate.netdicp.ac.cnnih.gov While specific examples for the direct asymmetric hydrogenation to this compound are not extensively detailed in publicly available literature, the general applicability of this method to a wide range of substrates suggests its potential. For instance, iridium catalysts bearing chiral phosphine-oxazoline (PHOX) ligands have shown high efficiency and enantioselectivity in the hydrogenation of various imines. kanto.co.jp The synthesis of this compound via this route would likely involve the preparation of a suitable enamine or imine precursor, such as one derived from 5-diethylamino-2-pentanone (B86192), followed by hydrogenation with a carefully selected chiral catalyst to induce the formation of the (R)-stereocenter.

Another relevant strategy is the asymmetric reductive amination of ketones . This one-pot reaction combines a ketone with an amine and a reducing agent in the presence of a chiral catalyst to directly form a chiral amine. kanto.co.jp The direct asymmetric reductive amination of 5-diethylamino-2-pentanone with ammonia (B1221849) or a protected ammonia equivalent, using a chiral iridium catalyst, represents a theoretically efficient pathway to this compound. kanto.co.jp

The development of novel chiral catalysts is an active area of research. For example, novel iridium catalysts (Ir-PSA) have been developed for the asymmetric reductive amination of ketones, showing high stereoselectivity for a range of substrates. kanto.co.jp

Chiral Pool Methodologies and Derivatization

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. baranlab.org This approach leverages the existing chirality of the starting material to construct the target molecule, often simplifying the synthetic route and ensuring high enantiomeric purity.

For the synthesis of this compound, natural amino acids like L-glutamic acid or L-ornithine present viable starting points due to their inherent chirality and functional groups that can be chemically modified. nih.govmdpi.com A plausible synthetic route starting from L-glutamic acid could involve the reduction of both carboxylic acid groups to alcohols, selective protection and activation of the hydroxyl groups, followed by nucleophilic substitution with diethylamine (B46881) and conversion of the remaining functional group to the primary amine at the C2 position, all while retaining the (R)-stereochemistry. The synthesis of a protected glutamic acid derivative, 1-allyl 5-(tert-butyl) (2S,4S)-4-((tert-butoxycarbonyl)amino)-2-(8-phenyloctyl) pentanedioate, highlights the feasibility of manipulating the functional groups of glutamic acid. nih.gov

Similarly, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. These are chiral molecules that are temporarily incorporated into the substrate, guide the formation of a new stereocenter, and are subsequently removed. While no specific examples detailing the use of a chiral auxiliary for the synthesis of this compound were found, this remains a valid and powerful strategy in asymmetric synthesis. harvard.edu

Principles of Green Chemistry in Stereoselective Synthesis

The application of green chemistry principles is increasingly important in the pharmaceutical industry to minimize environmental impact and enhance the sustainability of chemical processes. nih.govmdpi.comwhiterose.ac.ukwiley-vch.dersc.org Key metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) are used to evaluate the "greenness" of a synthesis. nih.govmdpi.comwhiterose.ac.uk

In the context of synthesizing this compound, several green chemistry principles can be applied:

Catalysis: The use of catalytic methods, both asymmetric and non-asymmetric, is inherently greener than stoichiometric approaches as it reduces waste. wiley-vch.de

Renewable Feedstocks: Utilizing starting materials from renewable sources, such as levulinic acid derived from biomass for the synthesis of the racemic precursor, aligns with green chemistry goals.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. Asymmetric catalytic reactions often exhibit high atom economy.

Safer Solvents and Reagents: The selection of less hazardous solvents and reagents is a key consideration.

Scalable and Industrial Synthesis Routes for Diamine Intermediates

The industrial production of this compound, also known by the common name novoldiamine, requires scalable, cost-effective, and robust synthetic processes. echemi.comechemi.com

A scalable process for the synthesis of racemic 2-amino-5-diethylaminopentane starts from levulinic acid , a bio-based platform chemical. This process involves the coupling of levulinic acid with a secondary amine, followed by a one-pot reduction of the resulting oxime-amide to yield the diamine. This approach is advantageous due to the accessibility of levulinic acid from natural feedstocks.

Another established commercial method for producing racemic 2-amino-5-diethylaminopentane involves the reaction of 2-diethylaminoethanol and ethyl acetoacetate . The alcohol is first converted to 2-chlorotriethylamine, which then condenses with the sodium salt of ethyl acetoacetate. The resulting ester intermediate is hydrolyzed and decarboxylated to give 5-diethylamino-2-pentanone. Finally, this ketone undergoes reductive amination with ammonia to produce novoldiamine. chemicalbook.comchemicalbook.com A patent describes the preparation of 5-diethylamino-2-pentanone from acetyl butyrolactone and aqueous hydrochloric acid. nih.gov

The synthesis of hydroxy novoldiamine, a related intermediate, has been achieved through the condensation of 1-halo-4-pentanone with N-ethyl-N-2-hydroxyethylamine, followed by reductive amination. However, this process can be complicated by side reactions of the 1-halo-4-pentanone. google.com

Synthesis of Racemic 2-Amino-5-diethylaminopentane and Resolution Techniques

The synthesis of racemic 2-amino-5-diethylaminopentane is a common precursor step to obtaining the pure (R)-enantiomer through resolution. Conventional methods for its synthesis include the reductive amination of 1-diethylaminopentan-4-one under hydrogenation conditions, the hydrogenation of the corresponding oxime, or the amination of 1-diethylaminopentan-4-ol. chemicalbook.comchemicalbook.com

Once the racemic mixture is obtained, resolution is required to separate the two enantiomers. Common resolution techniques for amines include enzymatic kinetic resolution and diastereomeric salt formation.

Diastereomeric salt formation is a classical and widely used industrial method for resolving racemic amines. mdpi.comresearchgate.netnih.govrsc.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms two diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization. Subsequently, the desired enantiomer of the amine can be liberated from the purified diastereomeric salt.

Chemical Transformations and Derivatization for Functional Molecular Design

Integration into Heterocyclic Ring Systems

The diamine structure of (R)-2-Amino-5-diethylaminopentane serves as a valuable synthon for the assembly of various nitrogen-containing heterocyclic scaffolds. The primary amine offers a reactive handle for initial condensation and cyclization reactions, while the diethylamino-substituted pentyl chain is incorporated as a key side chain, often influencing the physicochemical and biological properties of the final molecule.

Synthesis of Quinoline-Based Conjugates and Analogs

The this compound side chain is a well-established component in the structure of several quinoline-based antimalarial drugs. nih.govresearchgate.netresearchgate.net Its incorporation is central to the design of analogs of historically significant compounds like Chloroquine (B1663885) and Quinacrine. nih.govresearchgate.netnih.gov The synthesis of these conjugates typically involves the reaction of the primary amine of this compound (also known as Novoldiamine) with a pre-functionalized quinoline (B57606) core, most commonly a 4-chloroquinoline. nih.govresearchgate.net

Classic quinoline synthesis methodologies can also be adapted to incorporate this diamine. For instance, in reactions like the Skraup or Combes synthesis, an aromatic amine is condensed with a dicarbonyl compound or its equivalent to form the quinoline ring. wikipedia.orgiipseries.orgresearchgate.net While these methods typically form the core ring system first, the this compound moiety can be introduced by using a suitably functionalized aniline (B41778) or by post-synthetic modification of the quinoline ring. The primary amine of the diamine acts as a nucleophile, displacing a leaving group (like a halogen) on the quinoline ring to form the final conjugate. researchgate.netnih.gov The resulting molecules are key components in the development of new therapeutic agents and have been investigated for their interaction with biological targets. nih.govmdpi.com

Table 1: Synthetic Approaches for Quinoline Conjugates

Reaction Type Key Reactants Product Class Reference
Nucleophilic Aromatic Substitution 4,7-Dichloroquinoline, this compound 4-Aminoquinoline (B48711) Derivatives (e.g., Chloroquine analogs) researchgate.net
Condensation/Cyclization (e.g., Skraup Synthesis) Aniline, Glycerol, Oxidizing Agent Quinoline Core wikipedia.orgresearchgate.net
Condensation/Cyclization (e.g., Combes Synthesis) Aniline, β-Diketone 2,4-Disubstituted Quinoline iipseries.org

Derivatization into Pyrimidine and Pyridopyrazine Scaffolds

The 1,4-diamine structure of this compound makes it a suitable precursor for the synthesis of six-membered heterocyclic rings like pyrimidines. The general and widely used principal synthesis of pyrimidines involves the cyclization of a β-dicarbonyl compound with a molecule containing an N-C-N fragment (an amidine). wikipedia.org By reacting this compound with a suitable dicarbonyl equivalent, pyrimidine-based structures can be formed. For example, condensation with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, in the presence of a catalyst can lead to the formation of a dihydropyrimidine (B8664642) ring, which can be subsequently oxidized to the aromatic pyrimidine. wikipedia.org The use of guanidine (B92328) derivatives in condensation reactions is a common route to 2-aminopyrimidines. nih.gov

Similarly, the vicinal or 1,2-diamine functionality is a key precursor for pyridopyrazine scaffolds, which are often synthesized through the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. acs.org While this compound is a 1,4-diamine, its flexible chain can be functionalized to create precursors for such heterocyclic systems. The synthesis of substituted pyrimidines and related fused systems is of significant interest due to their prevalence in medicinally important molecules. rsc.orgsigmaaldrich.com

Table 2: General Synthetic Pathways to Pyrimidine and Pyridopyrazine Scaffolds

Target Scaffold General Precursors Key Reaction Reference
Pyrimidine 1,3-Dicarbonyl compound, Amidine/Guanidine/Urea Condensation/Cyclization wikipedia.org
2,4-Diaminopyrimidine 2-Amino-4-chloropyrimidine, Ammonia (B1221849) Nucleophilic Substitution google.com
Pyridopyrazine o-Phenylenediamine, α-Dicarbonyl compound Condensation/Cyclization acs.org

Formation of Related Arylamino Compounds

The primary amino group of this compound can be readily converted into an arylamino compound through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or triflates. wikipedia.orgnih.gov This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgsnnu.edu.cn

In a typical Buchwald-Hartwig reaction, this compound would be reacted with an aryl halide (e.g., aryl bromide or chloride) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (such as BINAP or DPPF), and a base. wikipedia.org The chirality at the C2 position of the pentane (B18724) chain is expected to be retained throughout the reaction. This method provides a direct and efficient route to a wide array of N-aryl derivatives, which are important substructures in many pharmaceuticals and functional materials. nih.govnih.gov

Table 3: Key Features of Buchwald-Hartwig Amination

Component Function/Example Reference
Catalyst Palladium(0) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) wikipedia.org
Ligand Electron-rich phosphines (e.g., BINAP, XPhos, SPhos) wikipedia.orgsnnu.edu.cn
Substrates This compound, Aryl Halides/Triflates nih.gov
Base Sodium tert-butoxide, Potassium phosphate wikipedia.org

Application in Combinatorial and Parallel Synthesis for Library Generation

Combinatorial chemistry aims to rapidly generate large collections of diverse molecules, known as libraries, for high-throughput screening. nih.govnih.gov Chiral diamines are valuable building blocks in this field because their two reactive sites allow for the introduction of molecular diversity in a controlled, stepwise manner. sigmaaldrich.commdpi.com

This compound, with its distinct primary and tertiary amines, is an ideal scaffold for parallel synthesis. The primary amine can be used as an anchor point to a solid support or as the initial site for chemical modification. Subsequent reaction steps can then build upon this scaffold, introducing a variety of substituents. For example, the primary amine could be acylated with a diverse set of carboxylic acids, followed by further transformations to create a library of amides or other functional groups. This approach allows for the systematic modification of the molecule's structure to explore the chemical space around a core scaffold. nih.govelectronicsandbooks.com The generation of such libraries is instrumental in discovering new molecules with desired properties, including potential drug candidates and chemical probes. mdpi.com

Precursor Role in the Development of Advanced Chemical Probes

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of its function in cellular or in vivo systems. acs.org The development of effective probes often requires a scaffold that can be easily modified to optimize binding affinity, selectivity, and properties like fluorescence. nih.govnih.gov

The quinoline scaffold, which can be synthesized using this compound as a key building block, is a highly attractive structure for designing fluorescent probes. nih.govrsc.orgacs.org The quinoline ring system is intrinsically fluorescent, and its photophysical properties can be tuned by chemical modification. nih.gov By conjugating the this compound side chain to a quinoline core, and further functionalizing the molecule, researchers can create probes for various applications, including cellular imaging and sensing of metal ions or other analytes. rsc.orgacs.org The chiral nature and the basic diethylamino group of the side chain can influence the probe's localization within cells and its interaction with specific biological structures, making it a critical component in the rational design of advanced chemical probes. nih.govacs.org

Mechanistic Insights into Biological Interactions and Target Modulation

Investigations into DNA Ligase Inhibition

(R)-2-Amino-5-diethylaminopentane has been identified as a modulator of DNA ligase activity, with a pronounced specificity for certain classes of this essential enzyme. DNA ligases are vital for cellular processes such as DNA replication, repair, and recombination by catalyzing the formation of phosphodiester bonds in the DNA backbone. They are broadly categorized into two families based on their cofactor requirement: NAD+-dependent ligases found in eubacteria, and ATP-dependent ligases present in archaea, eukaryotes, and viruses.

Research has demonstrated that this compound exhibits specific inhibitory activity against eubacterial NAD+-dependent DNA ligases. Studies on Escherichia coli DNA ligase, a prototypical NAD+-dependent enzyme, have shown that this compound can inhibit its function. This specificity suggests a potential for this and related compounds to act as selective antibacterial agents by targeting this distinct class of DNA ligases. The free side chain of chloroquine (B1663885), which is this compound, is sufficient to inhibit the activity of E. coli DNA ligase, although at significantly higher concentrations than its parent compound.

In contrast to its effect on eubacterial ligases, this compound shows a markedly different interaction with ATP-dependent DNA ligases. For instance, at concentrations where it inhibits the E. coli enzyme, it does not significantly inhibit the ATP-dependent T4 DNA ligase. In fact, at concentrations above 2 mM, it has been observed to enhance the activity of the T4 DNA ligase. This differential activity underscores the specificity of the compound and highlights the structural and mechanistic differences between the two ligase families that can be exploited for targeted inhibition.

Table 1: Comparative Activity of this compound on DNA Ligases

DNA Ligase Type Organism/Source Cofactor Effect of this compound
NAD+-Dependent E. coli NAD+ Inhibition
ATP-Dependent T4 Bacteriophage ATP Enhancement (at >2 mM)

The inhibitory activity of this compound and related compounds against eubacterial DNA ligases is intrinsically linked to its chemical structure, particularly the diamino side chain. A common structural feature among compounds that display this specific inhibition is the presence of an amino side chain where the two nitrogen atoms are separated by a four-carbon backbone. This specific "NCCCCN" structure appears to be a critical determinant for the interaction with and inhibition of NAD+-dependent DNA ligases. Compounds lacking this diamino side chain have shown no measurable inhibitory activity against either type of DNA ligase, emphasizing the essential role of this structural motif.

Exploration of Other Enzyme System Interactions

Currently, there is a lack of specific research findings in the public domain detailing the direct interaction or modulation of this compound with kinase systems, including Calcium/calmodulin-dependent protein kinase II (CaMKII). While polyamines, which share structural similarities with the diaminoalkane structure of the subject compound, are known to modulate a variety of cellular functions including protein phosphorylation, specific data on this compound's effect on CaMKII or other kinases is not available. Further research is required to explore this potential aspect of its biological activity profile.

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

The structure-activity relationship (SAR) of the this compound side chain has been extensively investigated, primarily within the context of its parent molecule, Chloroquine, and its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The parasite's resistance to Chloroquine has spurred numerous studies aimed at modifying this side chain to restore or enhance antimalarial potency.

The primary mechanism of action of Chloroquine involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This process is crucial for the parasite as it detoxifies the free heme released from the digestion of hemoglobin. The this compound side chain plays a pivotal role in the accumulation of the drug in the acidic digestive vacuole and its interaction with heme.

Key SAR findings related to the this compound moiety include:

Length of the Alkyl Chain: The length of the carbon chain separating the two nitrogen atoms is a critical determinant of activity, particularly against Chloroquine-resistant (CQR) strains of P. falciparum. Shortening or lengthening the standard four-carbon linker of the pentane (B18724) chain can lead to compounds that regain efficacy against resistant parasites. This suggests that the spatial orientation of the terminal diethylamino group relative to the quinoline (B57606) core is crucial for overcoming resistance mechanisms, which often involve the P. falciparum chloroquine resistance transporter (PfCRT). dibru.ac.in Studies have shown that both shorter and longer side chains can retain activity against resistant strains. researchgate.net

Terminal Amino Group Substitution: The nature of the substituent on the terminal nitrogen atom significantly influences the compound's activity. The diethylamino group is considered optimal for activity in Chloroquine. mdpi.com Modifications to these ethyl groups, or their replacement with other alkyl groups or cyclic structures like piperidine (B6355638) or pyrrolidine, have been explored. These changes can affect the compound's basicity, lipophilicity, and steric profile, all of which impact its accumulation in the digestive vacuole and its interaction with both heme and potential resistance-conferring proteins like PfCRT. researchgate.net For instance, desethyl-chloroquine shows reduced activity against some CQR strains, indicating the importance of the diethyl substitution. nih.gov

Chirality: The stereochemistry at the C-2 position of the pentane chain (the chiral center) can also influence biological activity. While Chloroquine is administered as a racemate, studies on chiral analogues have been conducted to understand the stereochemical requirements for optimal target engagement. nih.gov

The following table summarizes the in vitro antimalarial activity of various 4-aminoquinoline (B48711) analogues with modifications to the diaminoalkane side chain, highlighting the impact of these structural changes on potency against both Chloroquine-sensitive (CQS) and Chloroquine-resistant (CQR) strains of P. falciparum.

CompoundSide Chain ModificationIC50 (nM) - CQS Strain (e.g., 3D7)IC50 (nM) - CQR Strain (e.g., K1, W2)Reference
ChloroquineN1,N1-diethyl-1,4-pentanediamine~10-20~100-400 researchgate.netresearchgate.net
Desethyl-chloroquineN1-ethyl-1,4-pentanediamineSimilar to ChloroquineHigher than Chloroquine nih.gov
Short-chain analog (e.g., C2-linker)N,N-diethyl-1,2-ethanediamineActiveActive against CQR strains nih.gov
Long-chain analog (e.g., C6-linker)N,N-diethyl-1,6-hexanediamineActiveActive against CQR strains dibru.ac.in
Piperonyl methyl substituted analogSide chain with piperonyl methyl groupPotentMore active than Chloroquine against K1 strain nih.gov

Molecular Dynamics and Computational Studies of Ligand-Target Engagement

Molecular dynamics (MD) simulations and other computational methods have provided atomic-level insights into the interaction of Chloroquine and its analogues, including the crucial role of the this compound side chain, with their biological targets.

Interaction with Heme: Computational studies, including density functional theory (DFT) calculations, have been employed to model the noncovalent binding between Chloroquine and hematin (B1673048) (ferriprotoporphyrin IX). nih.gov These studies suggest that the interaction involves π-π stacking between the quinoline ring of Chloroquine and the porphyrin ring of heme. The basic side chain, this compound, is proposed to play a role in the initial ionic recognition with the propionate (B1217596) groups of heme. nih.gov MD simulations have further elucidated the solution structures of Chloroquine-ferriheme complexes, providing a dynamic view of this interaction which is central to the drug's mechanism of inhibiting hemozoin formation. nih.gov

Interaction with PfCRT: The P. falciparum chloroquine resistance transporter (PfCRT) is a key protein implicated in Chloroquine resistance. MD simulations have been instrumental in understanding how mutations in PfCRT, particularly the K76T mutation, lead to Chloroquine efflux from the digestive vacuole. Computational models of PfCRT have been built, and docking studies have been performed with Chloroquine. nih.gov These studies suggest that the protonated form of the this compound side chain interacts with the mutated transporter. MD simulations of Chloroquine bound to both wild-type and mutant PfCRT have revealed differences in the stability and dynamics of the complex, providing a molecular basis for the resistance mechanism. nih.gov The simulations indicate that the side chain's flexibility and charge state are critical for its recognition and transport by the mutated PfCRT.

The table below summarizes key findings from computational studies on the interaction of the Chloroquine side chain with its targets.

TargetComputational MethodKey Findings for the this compound Side ChainReference
Heme (Ferriprotoporphyrin IX)DFT, Molecular DynamicsParticipates in initial ionic interactions with heme's propionate groups; influences overall binding orientation and stability of the drug-heme complex. nih.govnih.gov
PfCRT (Wild-type)Molecular Docking, Molecular DynamicsLimited favorable interactions, leading to low affinity and inefficient transport. nih.gov
PfCRT (K76T mutant)Molecular Docking, Molecular DynamicsThe protonated side chain shows more stable binding and interaction with the mutated transporter, facilitating its efflux from the digestive vacuole. The flexibility and length of the side chain are crucial for this interaction. nih.gov

Future Research Trajectories and Interdisciplinary Opportunities

Development of Next-Generation Chemical Probes and Modulators

The inherent structure of (R)-2-Amino-5-diethylaminopentane, featuring a primary and a tertiary amine separated by a flexible alkyl chain, makes it an attractive scaffold for the development of novel chemical probes. These probes are instrumental in visualizing and studying biological processes in real-time.

Future research could focus on derivatizing the primary or tertiary amine with fluorophores to create fluorescent probes. For instance, coupling with environmentally sensitive dyes could lead to probes that report on changes in local polarity or pH, while linking to fluorophores with aggregation-induced emission (AIE) properties, such as tetraphenylethylene, could enable the development of "turn-on" sensors for specific analytes or biological events. rsc.org The diamine structure is also amenable to the synthesis of ratiometric fluorescent probes, where the ratio of two emission wavelengths changes upon binding to a target, providing a built-in correction for environmental factors. nih.gov Such probes could be designed to detect metal ions, DNA, or specific enzymatic activities. nih.govrsc.org

Beyond fluorescent probes, the diamine scaffold could be elaborated to create modulators of biological targets. Polyamines and their derivatives are known to play crucial roles in cell growth, proliferation, and differentiation. nih.gov Synthetic polyamine derivatives have shown promise as antitumor agents. mdpi.comnih.gov By systematically modifying the structure of this compound, libraries of new compounds could be generated and screened for activity against various diseases, including cancer.

Harnessing Stereochemistry for Enhanced Biological Specificity

The chirality of this compound at the C2 position is a critical feature that can be exploited to achieve high biological specificity. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles. nih.govnih.gov The synthesis of enantiomerically pure chiral amines is a key challenge and a major focus in drug discovery. acs.orgacs.org

Future research should systematically investigate the differential interactions of the (R)- and (S)-enantiomers of 2-amino-5-diethylaminopentane (B108754) and its derivatives with biological macromolecules such as enzymes and receptors. This stereoselectivity is fundamental in the development of chiral drugs, where often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. nih.gov The development of stereoselective transformations for chiral amines is an active area of research that can facilitate the synthesis of the desired enantiomer. ntnu.no

By focusing on the (R)-enantiomer, researchers can design ligands with improved affinity and selectivity for their targets, leading to more potent and safer therapeutic agents. This approach minimizes the potential for off-target effects and reduces the metabolic burden on the body.

Advanced Spectroscopic and Structural Biology Studies of Interactions

A deep understanding of how this compound and its derivatives interact with biological targets at the molecular level is crucial for rational drug design. Advanced spectroscopic techniques and structural biology methods can provide these invaluable insights.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be employed to determine the three-dimensional structures of this compound in complex with proteins. Such studies can reveal the specific amino acid residues involved in binding and the nature of the intermolecular forces at play, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.govresearchgate.netnih.govrsc.org This information is critical for optimizing the lead compounds to enhance their binding affinity and selectivity.

A systematic analysis of the Protein Data Bank (PDB) reveals that certain amino acid residues are more frequently found in ligand-binding pockets, and the types of interactions can differ between endogenous ligands and synthetic drugs. nih.gov Understanding these patterns can guide the design of novel derivatives of this compound that are more likely to bind to their intended targets with high affinity.

Predictive Modeling and Chemoinformatics for Novel this compound Derivatives

Computational approaches, including predictive modeling and chemoinformatics, offer powerful tools to accelerate the discovery and optimization of novel derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.govnih.gov These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. QSAR studies on aliphatic and aromatic amines have demonstrated the utility of this approach in predicting toxicity and other biological properties. nih.govresearchgate.netresearchgate.net

Chemoinformatics tools can be used to manage and analyze large datasets of chemical structures and biological activities. These tools can help in identifying structure-activity relationships, designing diverse compound libraries for screening, and predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates. The application of chemoinformatics to polyamine derivatives can aid in the design of new therapeutic agents. mdpi.com

By integrating these computational methods into the research workflow, the design-synthesis-test cycle for new this compound-based compounds can be significantly streamlined, saving time and resources.

Q & A

Basic Questions

Q. What are the key physicochemical properties of (R)-2-Amino-5-diethylaminopentane, and how are they experimentally determined?

  • Answer : The compound is a light yellow, flammable liquid with a fishy odor. Key properties include a boiling point of 200°C, flashpoint of 56°C, and solubility in water . Molecular weight is reported as 5158.32 in some sources, but this likely reflects a typographical error; the expected value for a small amine should be closer to ~158.3 g/mol. Experimental determination methods include:

  • Gas Chromatography (GC) : For purity assessment and boiling point validation.
  • Differential Scanning Calorimetry (DSC) : To measure thermal stability and phase transitions.
  • Karl Fischer Titration : For water solubility quantification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : The compound has a Health Hazard rating of 3 (NFPA-704) and is incompatible with oxidizers, posing fire and explosion risks . Safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation.
  • Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and safety goggles.
  • Storage : In airtight containers away from oxidizers and heat sources .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Answer : Solubility in polar solvents (e.g., water, ethanol) can be quantified via shake-flask methods followed by UV-Vis spectroscopy or HPLC analysis . Stability studies should monitor degradation under:

  • Temperature gradients : Using accelerated stability testing (e.g., 40°C/75% RH for 6 months).
  • pH variations : Assess hydrolysis rates via NMR or LC-MS .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported molecular weights or physicochemical data for this compound?

  • Answer : Contradictory data (e.g., molecular weight of 5158.32 vs. expected ~158.3 g/mol) require cross-validation using:

  • High-Resolution Mass Spectrometry (HRMS) : To confirm the exact molecular formula.
  • Database Cross-Referencing : Compare data from authoritative sources (e.g., PubChem, CC-DPS) and peer-reviewed literature .

Q. Which analytical techniques are optimal for characterizing the chiral purity of this compound?

  • Answer : Chiral purity is critical for biological activity. Methods include:

  • Chiral HPLC : Using columns like Chiralpak IA or IB with polar organic mobile phases.
  • Circular Dichroism (CD) Spectroscopy : To confirm enantiomeric excess.
  • NMR with Chiral Derivatizing Agents : E.g., Mosher’s acid for stereochemical analysis .

Q. How can computational modeling enhance the understanding of this compound’s reactivity and interactions?

  • Answer : Quantum Chemistry (QSAR/QSPR) and Molecular Dynamics (MD) simulations can predict:

  • Reactivity with oxidizers : By calculating frontier molecular orbitals (FMOs) and electrostatic potential maps.
  • Binding affinities : For antimalarial target proteins (e.g., Plasmodium enzymes) via docking studies .

Q. What methodologies are employed to study the compound’s potential antimalarial mechanisms of action?

  • Answer : As a precursor in antimalarial drug synthesis (e.g., quinacrine), research focuses on:

  • In vitro assays : Inhibition of Plasmodium growth in erythrocyte cultures.
  • Metabolite Profiling : LC-MS to track incorporation into drug intermediates.
  • Enzyme Kinetics : Testing inhibition of dihydrofolate reductase (DHFR), a malaria drug target .

Q. How can researchers optimize the synthesis of this compound to improve enantiomeric yield?

  • Answer : Asymmetric synthesis approaches include:

  • Chiral Catalysts : Use of Rhodium or Ruthenium complexes for enantioselective amination.
  • Dynamic Kinetic Resolution (DKR) : To minimize racemization during pentane backbone formation.
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy .

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(R)-2-Amino-5-diethylaminopentane
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(R)-2-Amino-5-diethylaminopentane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.